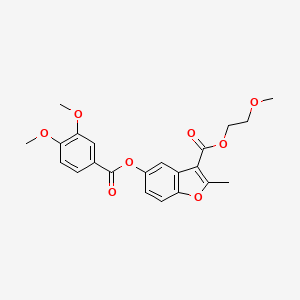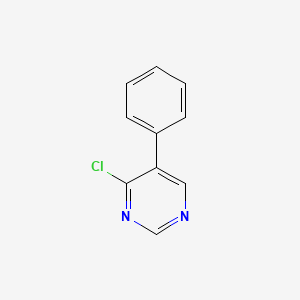
4-Chloro-5-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pyrimidines, including 4-Chloro-5-phenylpyrimidine, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described in the literature . For instance, one approach involves a reaction between easily available chalcones and benzamidine hydrochloride .Chemical Reactions Analysis
Pyrimidines, including 4-Chloro-5-phenylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-Chloro-5-phenylpyrimidine derivatives have been identified as potential anticancer agents. They are involved in the synthesis of compounds that exhibit activity against various cancer cell lines. For instance, pyrimidine derivatives are key components in drugs like imatinib, dasatinib, and nilotinib, which are established treatments for leukemia .
Antimicrobial and Antifungal Applications
These compounds also play a role in the development of antimicrobial and antifungal agents. Their structural diversity allows for the creation of a wide range of bioactive molecules that can combat microbial and fungal infections .
Cardiovascular Therapeutics
Pyrimidine-based structures are used in cardiovascular drugs due to their antihypertensive properties. They help in the management of blood pressure and have been incorporated into cardiovascular agents .
Neuroprotective Agents
Recent studies have shown that triazole-pyrimidine hybrids can act as neuroprotective and anti-neuroinflammatory agents. They offer potential treatment strategies for neurodegenerative diseases and traumatic brain injuries .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of 4-Chloro-5-phenylpyrimidine derivatives make them valuable in the synthesis of drugs that alleviate pain and reduce inflammation .
Antidiabetic Effects
Derivatives of 4-Chloro-5-phenylpyrimidine have been used to develop antidiabetic medications. They contribute to the synthesis of DPP-IV inhibitors, which are important in the management of diabetes .
Antiviral Applications
These compounds have shown promise in the synthesis of anti-HIV drugs. Their ability to inhibit viral replication makes them crucial in the fight against HIV/AIDS .
Material Science
Beyond pharmaceutical applications, 4-Chloro-5-phenylpyrimidine is utilized in the synthesis of organic materials. Its versatile chemical structure allows for its incorporation into various materials for advanced scientific research.
Safety and Hazards
Zukünftige Richtungen
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
Eigenschaften
IUPAC Name |
4-chloro-5-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDLCPYEVZVXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-phenylpyrimidine | |
CAS RN |
60122-80-7 |
Source


|
| Record name | 4-chloro-5-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine](/img/structure/B2940784.png)
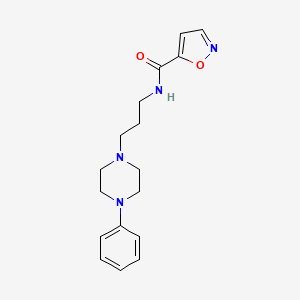
![5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2940789.png)
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)
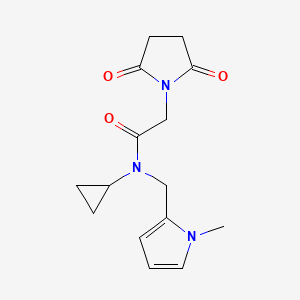

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)
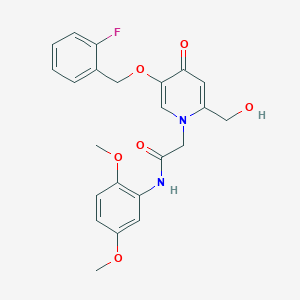
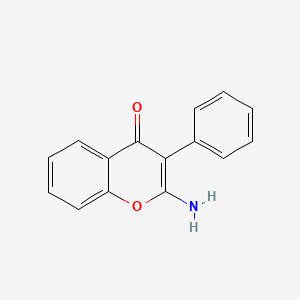
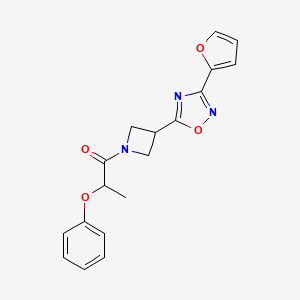
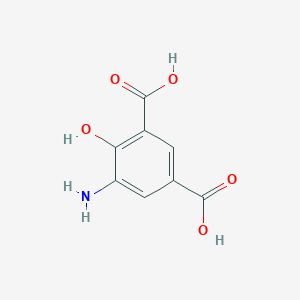

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2940803.png)
